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molecular formula C25H36F2N2OSi B8574136 5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-

5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-

Cat. No. B8574136
M. Wt: 446.6 g/mol
InChI Key: SNGLNEOTYPIRQO-KWOQKUFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:34][CH2:35][OH:36].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21.[Pd:37]>>[NH2:1][CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pd]

Outcomes

Product
Name
Type
product
Smiles
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N)c2cccnc21)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:34][CH2:35][OH:36].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21.[Pd:37]>>[NH2:1][CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pd]

Outcomes

Product
Name
Type
product
Smiles
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N)c2cccnc21)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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